molecular formula C9H13N5O B186889 N-(2-methoxyphenyl)imidodicarbonimidic diamide CAS No. 69025-51-0

N-(2-methoxyphenyl)imidodicarbonimidic diamide

Cat. No.: B186889
CAS No.: 69025-51-0
M. Wt: 207.23 g/mol
InChI Key: QYLVXKQJMSWUHI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-methoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-methoxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-(2-methoxyphenyl)urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research has explored its potential therapeutic applications, including its use in drug development.

    Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-methoxyphenyl)imidodicarbonimidic diamide can be compared with other similar compounds such as:

This compound is unique due to the presence of the methoxy group, which imparts specific chemical properties that make it suitable for certain applications.

Biological Activity

N-(2-methoxyphenyl)imidodicarbonimidic diamide, also known as N-(2-MPD) or CDI, is a chemical compound with the molecular formula C₉H₁₃N₅O and a molecular weight of 207.24 g/mol. This compound features an imidodicarbonimidic structure characterized by the presence of two imine groups and a methoxyphenyl substituent. Its unique structural properties enable it to interact with various biological targets, making it a valuable tool in scientific research, particularly in proteomics and biochemical assays.

Enzyme Interactions

This compound exhibits notable biological activity through its interactions with enzymes and receptors. Research has shown that it can modulate the activity of various enzymes, influencing biochemical pathways critical to cellular processes. Specifically, it has been studied for its potential to act as a crosslinking agent in peptide synthesis, activating carboxylic acid groups and facilitating peptide bond formation. This property is particularly useful for researchers investigating protein structure and function.

Therapeutic Potential

The compound's role as a probe in molecular biology studies highlights its utility in understanding complex biological mechanisms. Investigations into its therapeutic potential suggest that N-(2-MPD) may play a role in drug development, particularly in creating targeted therapies through its ability to form stable covalent bonds with biomolecules.

The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating enzyme activities and influencing various biochemical pathways. The precise interactions depend on the context of use, making it essential for studies focused on enzyme kinetics and receptor-ligand dynamics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound Name Key Differences
N-phenylimidodicarbonimidic diamideLacks methoxy group; affects reactivity and applications
N-(2-chlorophenyl)imidodicarbonimidic diamideContains chlorine instead of methoxy; alters properties
N-(2-hydroxyphenyl)imidodicarbonimidic diamideHydroxyl group replaces methoxy; significantly changes behavior

The presence of the methoxy group in this compound imparts unique chemical properties that enhance its suitability for specific applications compared to these similar compounds.

Case Studies

  • Enzyme Modulation : A study demonstrated that N-(2-MPD) effectively modulates the activity of certain proteolytic enzymes, enhancing their specificity towards substrates under varying conditions. This modulation was assessed through kinetic assays that revealed altered reaction rates upon treatment with the compound.
  • Peptide Synthesis Applications : In another investigation, researchers utilized N-(2-MPD) as a crosslinking agent in peptide synthesis, leading to improved yields of desired peptide products. The study highlighted the compound's ability to form stable linkages between amino acids, facilitating the assembly of complex peptide structures.
  • Therapeutic Development : Preliminary findings indicate that N-(2-MPD) may exhibit cytotoxic effects against specific cancer cell lines. Further studies are underway to elucidate its potential as an anti-cancer agent through targeted delivery mechanisms.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLVXKQJMSWUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988781
Record name N-(2-Methoxyphenyl)triimidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69025-51-0
Record name 69025-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxyphenyl)triimidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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